2'H-Spiro[1,3-dioxolane-2,8'-naphtho[2,1-f]quinolin]-2'-one
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Overview
Description
2’H-Spiro[1,3-dioxolane-2,8’-naphtho[2,1-f]quinolin]-2’-one is a chemical compound known for its unique spiro structure, which consists of a 1,3-dioxolane ring fused to a naphthoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’H-Spiro[1,3-dioxolane-2,8’-naphtho[2,1-f]quinolin]-2’-one typically involves the reaction of naphthoquinoline derivatives with 1,3-dioxolane under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the spiro structure. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’H-Spiro[1,3-dioxolane-2,8’-naphtho[2,1-f]quinolin]-2’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
2’H-Spiro[1,3-dioxolane-2,8’-naphtho[2,1-f]quinolin]-2’-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro structures.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spiro compounds have shown efficacy.
Industry: It may be used in the development of new materials with specific properties, such as photochromic materials.
Mechanism of Action
The mechanism of action of 2’H-Spiro[1,3-dioxolane-2,8’-naphtho[2,1-f]quinolin]-2’-one involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interact with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Spirooxazines: These compounds have a similar spiro structure and are known for their photochromic properties.
Spiroindolines: These compounds also feature a spiro linkage and are studied for their biological activities.
Uniqueness
2’H-Spiro[1,3-dioxolane-2,8’-naphtho[2,1-f]quinolin]-2’-one is unique due to its specific combination of a 1,3-dioxolane ring and a naphthoquinoline moiety, which imparts distinct chemical and biological properties not found in other spiro compounds.
Properties
CAS No. |
6541-92-0 |
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Molecular Formula |
C19H13NO3 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,8'-naphtho[2,1-f]quinoline]-2'-one |
InChI |
InChI=1S/C19H13NO3/c21-18-6-4-16-15-2-1-12-11-19(22-9-10-23-19)8-7-13(12)14(15)3-5-17(16)20-18/h1-8,11H,9-10H2 |
InChI Key |
HFDXGKWJRAUXSD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C=CC3=C4C=CC5=NC(=O)C=CC5=C4C=CC3=C2 |
Origin of Product |
United States |
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